2-(Ethylthio)-1-phenylethan-1-one
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Overview
Description
Synthesis Analysis
The synthesis of 2-(Ethylthio)-1-phenylethan-1-one and related compounds involves a variety of chemical strategies. For instance, one-pot synthesis methods using ethylene sulfate as a C2 building block have been developed to efficiently generate 2-arylethanol derivatives, which are pivotal intermediates in the synthesis of complex molecules like 2-(Ethylthio)-1-phenylethan-1-one (Schläger et al., 2008). Additionally, the palladium-catalyzed arylation of ethylene with halogenated arenes or benzoyl chlorides has been employed for synthesizing poly(1,4-phenylenevinylene), demonstrating the potential for creating complex ethylene-based polymers and compounds through catalytic reactions (Brenda et al., 1990).
Molecular Structure Analysis
The molecular and electronic structure of compounds related to 2-(Ethylthio)-1-phenylethan-1-one, such as square-planar gold complexes containing ethylene-1,2-dithiolato ligands, have been extensively studied. These analyses reveal intricate details about the electronic configurations and bonding patterns within these molecules, contributing to our understanding of their chemical behavior (Kokatam et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of 2-(Ethylthio)-1-phenylethan-1-one encompasses a range of reactions, including polymerization processes for ethylene to produce high-density polyethylene (HDPE) with specific catalysts demonstrating the compound's versatility in synthetic applications (Heinicke et al., 2003). Furthermore, its involvement in electron-transfer reactions showcases its potential in organic synthesis and material science applications (Mattes & Farid, 1986).
Physical Properties Analysis
The physical properties of 2-(Ethylthio)-1-phenylethan-1-one, such as melting points, solubility, and crystalline structure, are crucial for its application in material science. The study of polyurethanes derived from ethylene oxide and propylene sulfide complexes of silver(I) sheds light on the material characteristics of related polymeric systems, providing insight into the physical behavior of compounds with similar backbones (Dias & Wang, 2000).
Chemical Properties Analysis
The chemical properties of 2-(Ethylthio)-1-phenylethan-1-one, including reactivity, stability, and interaction with various chemical agents, are foundational for its use in synthesis and manufacturing. The synthesis and characterization of alkyl-substituted poly[E-1,2-(2,2′-dithienyl)ethylene]s demonstrate the compound's potential in creating materials with desired electronic and optical properties, indicating its broad utility in chemical research (Catellani et al., 1994).
Scientific Research Applications
Ethylene Action Inhibition and Plant Preservation
Research on compounds like 1-methylcyclopropene (1-MCP) highlights the significance of ethylene action inhibitors in extending the shelf-life and preserving the quality of fruits and vegetables. These studies shed light on the mechanisms through which ethylene perception inhibitors, such as 1-MCP, can significantly impact postharvest quality, offering potential analogies for the applications of various ethylene-related compounds in agricultural science:
Ethylene Action Inhibition : The use of 1-MCP demonstrates profound effects on delaying ripening and senescence in fruits, indicating the crucial role of ethylene in plant biology and how its inhibition can be beneficial for extending postharvest quality (Watkins, 2006); (Blankenship & Dole, 2003).
Applications in Various Fruits : The application of ethylene perception inhibitors is not limited to one type of fruit but spans across a variety, including apples, bananas, and tomatoes, suggesting a broad utility of ethylene management in agriculture (Li et al., 2016).
Advanced Materials and Chemical Processes
Studies on materials like poly(3,4-ethylenedioxythiophene) (PEDOT) and the exploration of ionic liquids for gas separations reflect the innovative approaches in chemical engineering and materials science. These research efforts underscore the continuous quest for new materials and processes with enhanced properties and efficiencies:
Organic Thermoelectric Materials : The progress in PEDOT-based materials for thermoelectric applications highlights the exploration of conductive polymers for energy conversion technologies, pointing to the intersection of chemistry and renewable energy research (Yue & Xu, 2012).
Gas Separation Technologies : The development of supported ionic liquid membranes (SILMs) for CO2/N2 and CO2/CH4 separations showcases the innovative use of ionic liquids in addressing environmental challenges and improving industrial processes (Scovazzo, 2009).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and any other hazards associated with it. It would also include information on safe handling and storage procedures.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.
I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
2-ethylsulfanyl-1-phenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-2-12-8-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGASNHSCMVVLCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylthio)-1-phenylethan-1-one | |
CAS RN |
10271-55-3 |
Source
|
Record name | 2-(Ethylthio)-1-phenylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10271-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(ethylthio)-1-phenylethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.545 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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